"2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid CAS number 42729-96-4"
"2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid CAS number 42729-96-4"
Strategic Synthesis, Physicochemical Profile, and Application in Heterocyclic Scaffolding [1][2]
Executive Summary
2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid (CAS 42729-96-4), commonly known as 3-allylsalicylic acid , represents a critical orthogonal building block in medicinal chemistry.[1][2][3] Unlike its parent compound, salicylic acid, the introduction of an allyl group at the C3 position (ortho to the phenolic hydroxyl) introduces a reactive olefinic handle.[2] This modification drastically alters the compound's steric profile and lipophilicity while enabling rapid access to fused heterocyclic systems, particularly substituted benzofurans and dihydrobenzofurans .[2]
This guide details the thermodynamic rationale behind its synthesis via the Claisen Rearrangement , its utility as a "clickable" monomer in functionalized polymers, and its role as a privileged scaffold in NSAID (Non-Steroidal Anti-Inflammatory Drug) development.[2]
Part 1: Chemical Identity & Physicochemical Profile[2]
The utility of CAS 42729-96-4 lies in its bifunctionality: it retains the chelating and COX-inhibiting properties of the salicylate core while offering an allyl handle for radical polymerization or olefin metathesis.[2]
Table 1: Physicochemical Specifications
| Property | Value | Contextual Note |
| IUPAC Name | 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid | Defines C3 substitution pattern.[1][2][4] |
| Molecular Formula | C₁₀H₁₀O₃ | MW: 178.18 g/mol .[1][2][5] |
| Appearance | White to off-white crystalline solid | Melting point typically 94–98°C (derivative dependent).[2] |
| Predicted Density | 1.254 g/cm³ | Higher density than unsubstituted salicylic acid due to packing.[2] |
| pKa (COOH) | ~2.9 | Slightly stronger acid than salicylic acid (pKa 2.[2]97) due to steric inhibition of resonance.[2] |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility; requires pH adjustment (>7) for aqueous dissolution.[2] |
| Key Reactivity | Phenolic -OH, Carboxylic -COOH, Terminal Alkene | Enables orthogonal protection/deprotection strategies.[2] |
Part 2: Synthetic Architecture (The Claisen Logic)[2]
The synthesis of 3-allylsalicylic acid is a classic application of the Aromatic Claisen Rearrangement , a [3,3]-sigmatropic rearrangement.[2]
The Synthetic Challenge
Direct alkylation of salicylic acid with allyl bromide often results in mixtures of O-alkylation (ether) and esterification.[2] Furthermore, electrophilic aromatic substitution (Friedel-Crafts) is poor at selectively installing the allyl group at the C3 position due to the directing effects of the carboxyl group.[2]
The Solution: Sigmatropic Rearrangement
The most robust route utilizes the thermodynamic driving force of the Claisen rearrangement.[2] The protocol proceeds in three distinct phases:
-
O-Allylation: Conversion of the phenol to an allyl ether.[2]
-
Thermal Rearrangement: Heating the ether induces a concerted [3,3]-shift, moving the allyl group to the ortho position (C3).[2]
-
Rearomatization: Tautomerization restores the aromatic ring, yielding the 3-allyl phenol.[2]
Critical Insight: To prevent thermal decarboxylation of the salicylic acid core during the high-heat rearrangement step (often >180°C), it is standard practice to perform the rearrangement on the methyl ester (Methyl 2-(allyloxy)benzoate) rather than the free acid.[2]
Pathway Visualization[2]
Figure 1: The thermodynamic pathway from Methyl Salicylate to 3-Allylsalicylic Acid via Claisen Rearrangement.
Part 3: Applications in Drug Discovery & Materials[2]
Benzofuran Scaffolds (Drug Development)
The primary utility of CAS 42729-96-4 is as a precursor to 2,3-dihydrobenzofurans .[2] By treating 3-allylsalicylic acid (or its ester) with iodinating agents or peracids, the phenolic oxygen attacks the activated alkene, closing the ring.[2] This scaffold is ubiquitous in natural products and bioactive molecules (e.g., antimicrobial agents).[2]
Polymer Chemistry
The terminal alkene allows this molecule to serve as a functional monomer.[2] It can be copolymerized with methyl methacrylate to create antimicrobial polymers for biomedical implants.[2][6] The free carboxylic acid/phenol moiety remains available to chelate metals or bind to bacterial membranes.[2]
MOF Linkers
As a substituted benzoic acid, it serves as a linker in Metal-Organic Frameworks (MOFs).[2] The allyl group hanging into the MOF pore can be post-synthetically modified (e.g., via "Click" chemistry) to tune pore polarity.[2]
Part 4: Validated Experimental Protocol
Objective: Synthesis of 3-Allylsalicylic Acid from Methyl Salicylate. Scale: 10 mmol (Laboratory Scale).
Phase 1: O-Allylation[2]
-
Reagents: Methyl salicylate (1.52 g, 10 mmol), Allyl bromide (1.33 g, 11 mmol), Potassium carbonate (anhydrous, 2.0 g).[2]
-
Solvent: Acetone (20 mL).
-
Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2] The phenol spot will disappear, replaced by the less polar ether.[2]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. The resulting oil (Methyl 2-(allyloxy)benzoate) is usually pure enough for the next step.[2]
Phase 2: The Claisen Rearrangement (Critical Step)[2]
-
Setup: Place the neat oil from Phase 1 in a heavy-walled pressure vial or a round-bottom flask with an air condenser.
-
Reaction: Heat to 190–200°C in an oil bath or heating block.
-
Duration: 2–4 hours.
-
Observation: The colorless oil typically darkens slightly.[2]
-
Validation: NMR will show the disappearance of the O-CH₂ doublet (~4.6 ppm) and the appearance of a C-CH₂ doublet (~3.4 ppm) and the return of the phenolic -OH signal (~10.5 ppm).[2]
Phase 3: Saponification
-
Reagents: Crude rearranged ester, NaOH (10% aq, 15 mL), Methanol (15 mL).
-
Procedure: Reflux for 1 hour.
-
Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH 2.[2]
-
Purification: The product, 3-allylsalicylic acid , will precipitate as a white solid.[2] Recrystallize from Ethanol/Water.[2]
Part 5: Analytical Characterization
To ensure scientific integrity, the final product must be validated against these spectral markers:
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR Spectroscopy:
Logic Diagram: Downstream Utility
Figure 2: Divergent synthesis applications of 3-allylsalicylic acid in heterocyclic chemistry and materials science.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 261627, 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid.[2] Retrieved from [Link][2]
-
Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Variations. Retrieved from [Link]
-
Mendoza, A. et al. Scandium(III)-catalyzed asymmetric Claisen rearrangement of 2-allyloxyindoles.[2][8] (Contextual reference for Lewis Acid catalysis in similar systems). Retrieved from [Link]
Sources
- 1. 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid | C10H10O3 | CID 261627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CAS#:31457-03-1 | 7-Benzofurancarboxylicacid, 2,3-dihydro-2-methyl | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
